N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
The description of a compound usually includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including aspects like stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and the types of products it can form.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can provide information about how the compound behaves under different conditions.Scientific Research Applications
Pharmacokinetic Studies
The pharmacokinetic profile of compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide has been a subject of research. For instance, the study of Cefmenoxime, a cephalosporin with a broad spectrum of activity, revealed insights into its pharmacokinetic behavior in normal and impaired renal function, highlighting the importance of understanding drug distribution, metabolism, and excretion profiles for effective dosing and treatment outcomes (Höffler & Koeppe, 1983).
Metabolic Pathways and Biomarkers
The identification of metabolic pathways and potential biomarkers related to compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide has been a topic of interest. For example, the study of N,N-dimethylacetamide, a solvent used in the textile and plastics industry, led to the identification of urinary metabolites like S-(acetamidomethyl)mercapturic acid (AMMA) and N-methylacetamide (NMA), providing insights into the toxicokinetics and potential biomarkers for occupational exposure (Princivalle, Pasini, & Perbellini, 2010).
Analytical Detection and Quantification
The development and improvement of analytical methods for detecting and quantifying compounds structurally similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide in biological matrices are crucial for pharmacokinetic studies and monitoring exposure to hazardous substances. Studies have focused on enhancing techniques like high-resolution liquid chromatography and tandem mass spectrometry to measure metabolites like di-paracetamol and 3-nitro-paracetamol in plasma and urine, providing a novel model of oxidative stress in humans (Trettin et al., 2014).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound. Material Safety Data Sheets (MSDS) are a common source of this information.
Future Directions
This involves speculating on potential future research directions. For example, if the compound has shown promising activity in preliminary studies, future research might involve testing it in more advanced models or clinical trials.
I hope this general approach helps! If you have specific compounds or topics you’d like information on, feel free to ask!
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-20(2)12-27-17-9-4-13(10-16(17)22-19(20)24)21-18(23)11-26-15-7-5-14(25-3)6-8-15/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHYHQIRQQGKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide |
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